molecular formula C29H42N6O4 B1667656 AT-1459 CAS No. 294658-50-7

AT-1459

Cat. No.: B1667656
CAS No.: 294658-50-7
M. Wt: 538.7 g/mol
InChI Key: DTJAQQZJSTVZRK-UPVQGACJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AT-1459 is a novel, orally available direct thrombin inhibitor with a Ki value of 4.9 nM, demonstrating potent antithrombotic activity in preclinical models . It selectively binds to thrombin’s active site, preventing fibrinogen cleavage and subsequent thrombus formation. Preclinical studies in rat models of venous and arterial thrombosis revealed its efficacy in reducing thrombus weight and improving vessel patency at significantly lower doses compared to other anticoagulants . A key advantage of this compound is its rapid onset of action and sustained effects, making it a promising candidate for clinical use in preventing both venous and arterial thrombosis.

Properties

CAS No.

294658-50-7

Molecular Formula

C29H42N6O4

Molecular Weight

538.7 g/mol

IUPAC Name

4-[[(3S)-1-[2-[(2S)-2-[2-(6-carbamimidoyl-1-ethylindol-2-yl)ethyl]pyrrolidin-1-yl]-2-oxoethyl]-2-oxoazepan-3-yl]amino]butanoic acid

InChI

InChI=1S/C29H42N6O4/c1-2-34-23(17-20-10-11-21(28(30)31)18-25(20)34)13-12-22-7-6-16-35(22)26(36)19-33-15-4-3-8-24(29(33)39)32-14-5-9-27(37)38/h10-11,17-18,22,24,32H,2-9,12-16,19H2,1H3,(H3,30,31)(H,37,38)/t22-,24-/m0/s1

InChI Key

DTJAQQZJSTVZRK-UPVQGACJSA-N

SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O

Isomeric SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CC[C@@H]3CCCN3C(=O)CN4CCCC[C@@H](C4=O)NCCCC(=O)O

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)C(=N)N)CCC3CCCN3C(=O)CN4CCCCC(C4=O)NCCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-((1-(2-(2-(2-(6-amidino-1-ethylindol-2-yl)ethyl)pyrrolidinyl)-2-oxoethyl)-2-oxoazaperhydroepin-3-yl)amino)butanoic acid
AT 1459
AT-1459
AT1459

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-1459 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing thrombin inhibitors typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

AT-1459 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

AT-1459 has a wide range of applications in scientific research, including:

Mechanism of Action

AT-1459 exerts its effects by directly inhibiting thrombin, an enzyme involved in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism involves specific molecular interactions and pathways that are crucial for its antithrombotic efficacy .

Comparison with Similar Compounds

Mechanism of Action

  • AT-1459 : Direct thrombin inhibitor (binds to thrombin’s active site).
  • Argatroban : Direct thrombin inhibitor (reversible competitive inhibition).
  • Dalteparin : Indirect inhibitor (activates antithrombin III to inhibit thrombin and Factor Xa).
  • Warfarin : Vitamin K antagonist (reduces synthesis of clotting factors II, VII, IX, X).

Efficacy in Venous Thrombosis Models

Compound ID50 (mg/kg + mg/kg/h) BT2 (mg/kg + mg/kg/h) BT2/ID50 Ratio
This compound 0.04 + 0.04 0.9 + 0.9 22.5
Argatroban 0.1 + 0.4 1.0 + 0.6 10.0
Dalteparin 13.0 IU/kg + 26.0 345.5 IU/kg + 691.0 26.6

Key Findings :

  • This compound exhibited the lowest ID50 (0.04 mg/kg + 0.04 mg/kg/h), indicating superior potency compared to argatroban (0.1 mg/kg + 0.4 mg/kg/h) and dalteparin (13.0 IU/kg + 26.0 IU/kg/h) .
  • The BT2/ID50 ratio (therapeutic window) for this compound (22.5) was more favorable than argatroban (10.0), suggesting a wider margin between efficacy and bleeding risk .

Arterial Thrombosis and Oral Efficacy

Compound Effective Dose (mg/kg + mg/kg/h) Onset of Action Duration of Effect
This compound 0.6 + 0.6 (IV); 30 (oral) 1 hour 6 hours
Argatroban 0.6 + 2.4 (IV) - -
Dalteparin 300 IU/kg + 600 (IV) - -
Warfarin 0.3 (oral, 3-day regimen) Days Days

Key Findings :

  • In FeCl₂-induced arterial thrombosis, this compound achieved significant vessel patency at 0.6 mg/kg + 0.6 mg/kg/h , outperforming argatroban and dalteparin at equivalent time points .
  • Oral administration of this compound (30 mg/kg) showed rapid onset (1 hour) and sustained effects (6 hours), contrasting sharply with warfarin’s delayed action .

Pharmacokinetic Advantages

  • Oral Bioavailability : this compound’s oral efficacy is a distinct advantage over argatroban and dalteparin, which require parenteral administration.
  • Therapeutic Window: The higher BT2/ID50 ratio (22.5 vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-1459
Reactant of Route 2
AT-1459

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